molecular formula C6H10N4O2 B1213224 N-Isopropylammelide CAS No. 35200-63-6

N-Isopropylammelide

Cat. No.: B1213224
CAS No.: 35200-63-6
M. Wt: 170.17 g/mol
InChI Key: DBFMBHXVWIURSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isopropylammelide can be synthesized through the hydrolysis of N-isopropylammeline. The reaction involves the use of water and a suitable catalyst under controlled conditions to achieve the desired product . The hydrolysis reaction typically occurs under mild acidic or basic conditions to facilitate the conversion.

Industrial Production Methods: In industrial settings, this compound is produced through a similar hydrolytic process, often utilizing large-scale reactors to ensure efficient production. The process involves the use of optimized reaction conditions, including temperature, pH, and catalyst concentration, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Isopropylammelide primarily undergoes hydrolysis reactions. The compound is hydrolyzed by the enzyme this compound isopropylaminohydrolase (AtzC) to produce cyanuric acid and isopropylamine . This reaction is a key step in the microbial degradation of atrazine.

Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of water and a suitable catalyst, such as a metal ion or enzyme. The reaction conditions include a controlled pH and temperature to ensure optimal enzyme activity .

Major Products Formed: The major products formed from the hydrolysis of this compound are cyanuric acid and isopropylamine . These products are further metabolized by microorganisms in the environment.

Scientific Research Applications

Comparison with Similar Compounds

N-Isopropylammelide is structurally similar to other N-substituted amino dihydroxy-1,3,5-triazines, such as N-ethylammelide and N-cyclopropylammelide . These compounds share a common triazine ring structure with different N-substituents. this compound is unique in its specific role in the degradation pathway of atrazine, where it serves as an intermediate in the conversion to cyanuric acid .

List of Similar Compounds:

This compound’s distinct role in the microbial degradation of atrazine highlights its importance in environmental chemistry and bioremediation research.

Properties

IUPAC Name

6-(propan-2-ylamino)-1H-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-3(2)7-4-8-5(11)10-6(12)9-4/h3H,1-2H3,(H3,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFMBHXVWIURSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331560
Record name N-Isopropylammelide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35200-63-6
Record name 6-[(1-Methylethyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35200-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Isopropylammelide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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